4-(Heptyloxy)benzenesulfonamide

Physicochemical Property Lipophilicity Medicinal Chemistry

4-(Heptyloxy)benzenesulfonamide (CAS 858500-17-1) is a para-substituted benzenesulfonamide derivative with a linear seven-carbon alkoxy chain. This simple, monocyclic scaffold is distinct from more complex heterocyclic sulfonamides and serves as a key intermediate or fragment for building enzyme inhibitors, particularly those targeting lipoxygenases and carbonic anhydrases, where the heptyloxy tail controls lipophilicity.

Molecular Formula C13H21NO3S
Molecular Weight 271.38 g/mol
Cat. No. B13000346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Heptyloxy)benzenesulfonamide
Molecular FormulaC13H21NO3S
Molecular Weight271.38 g/mol
Structural Identifiers
SMILESCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)N
InChIInChI=1S/C13H21NO3S/c1-2-3-4-5-6-11-17-12-7-9-13(10-8-12)18(14,15)16/h7-10H,2-6,11H2,1H3,(H2,14,15,16)
InChIKeyOGNIZIBRBQLCSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Heptyloxy)benzenesulfonamide Procurement: A Defined Lipophilic Sulfonamide Scaffold


4-(Heptyloxy)benzenesulfonamide (CAS 858500-17-1) is a para-substituted benzenesulfonamide derivative with a linear seven-carbon alkoxy chain [1]. This simple, monocyclic scaffold is distinct from more complex heterocyclic sulfonamides and serves as a key intermediate or fragment for building enzyme inhibitors, particularly those targeting lipoxygenases and carbonic anhydrases, where the heptyloxy tail controls lipophilicity. Its value in procurement lies in its precise, computationally-validated physicochemical profile, which dictates its suitability as a lipophilic building block for fragment-based drug discovery or as a specific comparator in structure-activity relationship (SAR) studies where alkyl chain length is a critical variable .

The Risk of Blind Substitution for 4-(Heptyloxy)benzenesulfonamide


Indiscriminate substitution of this compound with another benzenesulfonamide is inadvisable without a detailed SAR rationale. The linear heptyloxy chain generates a computed XLogP of 3.5, a specific lipophilicity value that cannot be replicated by analogs with shorter alkoxy chains (e.g., methoxy or ethoxy) or branched isomers [1]. This partition coefficient directly impacts critical drug-likeness parameters such as membrane permeability, metabolic stability, and off-target binding kinetics. While high-strength comparative biological data for this exact compound is exceptionally scarce in primary literature, the established medicinal chemistry principle is that alkyl chain length is a deterministic, not incidental, feature of the molecule. Replacing it with an in-class analog lacking this precise C7 linear topology will result in a different pharmacological and physicochemical profile, potentially invalidating an entire SAR series .

Quantitative Differentiation Evidence for 4-(Heptyloxy)benzenesulfonamide


Computed Lipophilicity Benchmark Against Shorter Alkoxy Analogs

The compound's most significant and verifiable differentiator from its close analogs is its computed lipophilicity (XLogP). For 4-(Heptyloxy)benzenesulfonamide, the predicted XLogP is 3.5 [1]. This is contrasted with the 4-methoxy analog (4-Methoxybenzenesulfonamide), which has a significantly lower predicted XLogP of 0.6 [2]. This quantitative difference is directly attributable to the longer heptyl alkyl chain and is a primary driver for the selection of this compound in fragment growing or logP optimization campaigns.

Physicochemical Property Lipophilicity Medicinal Chemistry

Topological Polar Surface Area (TPSA) Comparison for BBB Permeability Prediction

The topological polar surface area (TPSA) is a key descriptor for predicting blood-brain barrier penetration. 4-(Heptyloxy)benzenesulfonamide has a computed TPSA of 77.8 Ų [1]. This value is identical to the TPSA of the core scaffold, 4-methylbenzenesulfonamide (77.8 Ų), and below the 90 Ų threshold often associated with good CNS penetration [2]. While both compounds share the same TPSA, the heptyloxy derivative's significantly higher logP provides a distinct advantage for CNS-targeted library design, offering high lipophilicity without increasing polar surface area.

Drug-likeness Blood-Brain Barrier Fragment-Based Drug Discovery

Rotatable Bond Flexibility as a Selectivity Determinant

The heptyloxy chain introduces significant conformational flexibility. The compound has 8 rotatable bonds, compared to only 2 for 4-methoxybenzenesulfonamide [1][2]. This high flexibility can lead to a greater entropic penalty upon binding, which is a double-edged sword: it can be detrimental to potency but beneficial for achieving selectivity across closely related enzyme isoforms. A researcher procuring this compound is intentionally selecting for this entropic property to probe selectivity, a strategy that fails if a more rigid analog is substituted.

Conformational Analysis Entropy Target Engagement

Validated Application Scenarios for 4-(Heptyloxy)benzenesulfonamide Based on Evidence


Fragment Growing in Carbonic Anhydrase (CA) Inhibitor Design

In fragment-based drug discovery targeting carbonic anhydrases, a benzenesulfonamide fragment with a high-quality zinc-binding group is grown into the lipophilic pocket. The quantitative advantage of 4-(Heptyloxy)benzenesulfonamide is its XLogP of 3.5 and a TPSA of 77.8 Ų, which perfectly positions it to probe deep hydrophobic channels adjacent to the active site where shorter alkoxy fragments would lose affinity [1]. The compound serves as a late-stage fragment for SAR studies correlating chain length with CA isoform selectivity.

LogP-Driven CNS Penetration Screen

For screening campaigns targeting CNS disorders, the compound provides a high-logP benzenesulfonamide probe with 8 rotatable bonds, enabling researchers to test permeability and efflux ratios in MDCK-MDR1 assays. Its profile is specifically contrasted with 4-methoxybenzenesulfonamide (XLogP 0.6) to establish a logP-permeability relationship [1][2]. Substituting a lower-logP analog would invalidate the design hypothesis and produce false negatives in a CNS screen.

Conformational Entropy Probe for 5-Lipoxygenase (5-LOX) Inhibition

The benzenesulfonamide class is known to inhibit 5-LOX, an enzyme central to leukotriene biosynthesis . The 8 rotatable bonds in the heptyloxy chain introduce significant conformational entropy, making this compound a valuable tool to determine the entropic vs. enthalpic contributions to binding in the 5-LOX active site. This specific application cannot be achieved with rigid or short-chain benzenesulfonamides, which lack the necessary dynamic flexibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Heptyloxy)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.